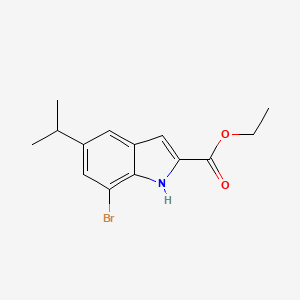

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate

説明

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 7th position, an isopropyl group at the 5th position, and an ethyl ester group at the 2nd position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with ethyl pyruvate and 2-bromophenylhydrazine.

Formation of Hydrazone: Ethyl pyruvate reacts with 2-bromophenylhydrazine to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization to form the indole ring structure.

Substitution: The isopropyl group is introduced at the 5th position through a substitution reaction.

Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with different substituents at the 7th position.

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Hydrolysis: 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid.

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Drug Intermediates: This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancer.

- Antiviral Research: Studies have indicated that indole derivatives, including this compound, exhibit antiviral properties against RNA and DNA viruses. For instance, derivatives have shown IC50 values in the low micromolar range against viruses such as Coxsackie B4.

Case Study:

A study explored the synthesis of indole derivatives as inhibitors of HIV-1 integrase, revealing that modifications at specific positions on the indole core significantly enhanced inhibitory effects .

Biological Research

Key Applications:

- Anti-inflammatory Properties: Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate has been investigated for its potential to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity: The compound's structural features are being evaluated for their ability to induce apoptosis in cancer cell lines. Techniques such as MTT assays are employed to assess cell viability.

Case Study:

Research into indole derivatives has demonstrated promising results in inhibiting cancer cell proliferation, with certain compounds showing significant effects on tumor cell viability.

Material Science

Key Applications:

- Organic Semiconductors: The unique electronic properties of this compound make it suitable for developing new materials, particularly organic semiconductors.

Analytical Chemistry

Key Applications:

- Standard Reference Material: This compound is utilized as a standard reference material in analytical methods such as High Performance Liquid Chromatography (HPLC) and mass spectrometry, aiding in calibration and validation processes .

Data Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis intermediates | Effective against neurological disorders |

| Biological Research | Anti-inflammatory and anticancer studies | Induces apoptosis in cancer cell lines |

| Material Science | Development of organic semiconductors | Unique electronic properties |

| Analytical Chemistry | Calibration standards for HPLC | Enhances accuracy in analytical measurements |

作用機序

The mechanism of action of Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Uniqueness

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is unique due to the presence of the isopropyl group at the 5th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.

生物活性

Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a synthetic derivative of indole, a compound known for its diverse biological activities. The modification of the indole structure through bromination and the introduction of an isopropyl group significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The chemical structure of this compound can be represented as follows:

This structure includes:

- Indole core : A bicyclic structure that is crucial for many biological activities.

- Bromine substitution : Enhances reactivity and may contribute to specific interactions with biological targets.

- Isopropyl group : Modifies the lipophilicity and steric properties, potentially affecting binding affinity to receptors.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects. For instance, it can modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation.

- Receptor Binding : The indole ring can interact with neurotransmitter receptors such as serotonin receptors, potentially influencing mood and behavior. This interaction is crucial for developing antidepressant and anxiolytic medications.

- Antiviral Activity : Similar compounds have shown promise against viral infections by inhibiting viral replication processes. For example, derivatives of indole have been studied for their ability to inhibit HIV integrase, a key enzyme in the viral life cycle .

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Assays

| Assay Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX | 12.3 | |

| Receptor Binding | Serotonin Receptor | 15.6 | |

| Antiviral Activity | HIV Integrase | 3.11 |

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

- Antiviral Properties : A recent study indicated that derivatives similar to this compound effectively inhibited HIV integrase with IC50 values ranging from 3 to 10 µM, showcasing a promising avenue for antiviral drug development .

- Neuropharmacological Studies : Behavioral assays in animal models have suggested that compounds with similar structures exhibit anxiolytic effects, potentially mediated through serotonin receptor modulation.

Comparative Analysis with Related Compounds

This compound can be compared with other indole derivatives to understand its unique properties:

Table 2: Comparison of Indole Derivatives

| Compound | Structure Modification | IC50 (µM) | Notable Activity |

|---|---|---|---|

| Ethyl Indole-2-Carboxylate | No halogen or isopropyl | >20 | Baseline activity |

| Methyl 6-Amino Indole Derivative | Amino substitution | 8.68 | Anticancer properties |

| Ethyl 7-Bromo-5-Isopropyl Indole | Bromine & isopropyl | 12.3 | Anti-inflammatory |

特性

IUPAC Name |

ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLBQXPNXVCXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204674 | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-20-9 | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。